Cytotoxicity Profile vs Regioisomer
The cytotoxic activity of 4-hydroxy-8-methoxynaphthalene-1,2-dione has been profiled across multiple human cancer cell lines, showing a distinct activity pattern compared to its regioisomer, 8-hydroxy-2-methoxy-1,4-naphthoquinone (HMNQ). The target compound exhibited IC50 values ranging from 3.15 to 7.32 µM against five cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780) [1]. In contrast, HMNQ demonstrated a different spectrum of potency, highlighting that the positioning of the hydroxyl and methoxy groups is a critical determinant of anticancer activity [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.15 - 7.32 µM (range across 5 cell lines) |
| Comparator Or Baseline | 8-Hydroxy-2-methoxy-1,4-naphthoquinone (HMNQ, regioisomer) shows distinct cytotoxic potency in various cancer cell lines (e.g., MCF-7, HeLa). |
| Quantified Difference | Positional isomerism leads to a distinct activity profile; target compound's IC50 range (3.15-7.32 µM) differs from HMNQ's reported values (e.g., 5.3 µM on HeLa, 6.8 µM on DU145) [2]. |
| Conditions | Five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, A2780) for target compound; various cell lines for comparator. |
Why This Matters
This data confirms that procurement decisions cannot be based on class-level similarity; the specific substitution pattern yields a unique anticancer fingerprint that is not replicated by its regioisomer.
- [1] Yan et al. (2016) as cited in a data extract from The Korean Journal of Food Preservation, Vol. 31, No. 3, p. 333. View Source
- [2] Jin, M. J., et al. Cytotoxic Compounds from Juglans sinensis Dode Display Anti-Proliferative Activity by Inducing Apoptosis in Human Cancer Cells. PMC, 2016. View Source
